molecular formula C10H11FN2O B15234813 (3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanenitrile

(3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanenitrile

Cat. No.: B15234813
M. Wt: 194.21 g/mol
InChI Key: QJHVMFMVAGSXMS-JTQLQIEISA-N
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Description

(3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanenitrile is a chiral organic compound that features an amino group, a fluoro-substituted aromatic ring, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Chiral Resolution: The racemic mixture of the aminonitrile is then resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluoro group on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanenitrile may have applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanenitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(2-fluoro-4-methoxyphenyl)propanenitrile: Similar structure but with a different position of the methoxy group.

    (3S)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile: Similar structure but with a chloro group instead of a fluoro group.

Uniqueness

  • The specific positioning of the fluoro and methoxy groups in (3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanenitrile can result in unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

IUPAC Name

(3S)-3-amino-3-(2-fluoro-5-methoxyphenyl)propanenitrile

InChI

InChI=1S/C10H11FN2O/c1-14-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m0/s1

InChI Key

QJHVMFMVAGSXMS-JTQLQIEISA-N

Isomeric SMILES

COC1=CC(=C(C=C1)F)[C@H](CC#N)N

Canonical SMILES

COC1=CC(=C(C=C1)F)C(CC#N)N

Origin of Product

United States

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